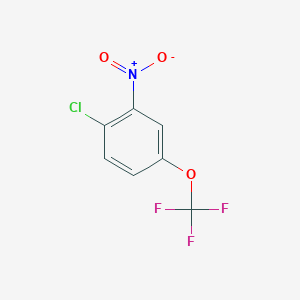

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Übersicht

Beschreibung

“1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3NO3 . It is an aryl trifluoromethyl ether .

Synthesis Analysis

The synthesis of (Trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via a process known as hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis

The molecular structure of “1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” can be represented by the InChI code:InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-2-nitro-4-(trifluoromethoxy)benzene” is 241.55 . It is a liquid at room temperature and should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen

Electronic Device Applications

One molecule, although not directly 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, but related in the context of electronic applications, used a nitroamine redox center for an electronic device, exhibiting significant electronic properties such as negative differential resistance and an impressive on-off peak-to-valley ratio (Chen, Reed, Rawlett, Tour, 1999). This research demonstrates the potential for incorporating nitro and trifluoromethoxy functionalities in molecular electronics.

Catalysis

Research into the trifluoromethylation of arenes and heteroarenes highlighted the use of catalytic methods involving hypervalent iodine reagents, showing the utility of trifluoromethyl groups in organic synthesis and catalysis (E. Mejía, A. Togni, 2012). Although this study does not directly involve 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, it underscores the importance of trifluoromethoxy functional groups in chemical reactions.

Material Science

In material science, the synthesis and characterization of novel fluorine-containing polyetherimides were reported, where compounds related to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene were synthesized and analyzed for their potential applications in high-performance materials (Yu Xin-hai, 2010).

Photochemical Studies

A study on the photochemical behavior of oxyfluorfen, a compound structurally similar to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, on soils revealed insights into the degradation and photochemical reactivity of such compounds under environmental conditions (L. Scrano, S. Bufo, T. Cataldi, T. Albanis, 2004).

Chemical Synthesis

Efficient access to o-Phenylendiamines and their use in synthesizing a library of 1,2-Dialkyl-5-trifluoromethylbenzimidazoles from 1-chloro-2-nitro-4-(trifluoromethyl)benzene showcases the compound's utility in creating valuable heterocyclic compounds with potential applications in pharmaceuticals and materials science (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).

Safety and Hazards

The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEHRJJXMQRTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632667 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588-09-0 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

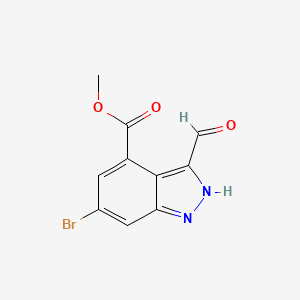

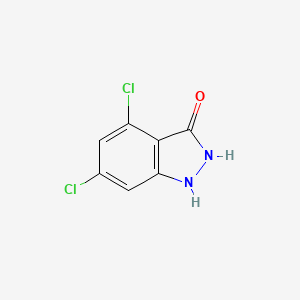

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)